molecular formula C8H18N2 B1302945 4-(Pyrrolidin-1-yl)butan-1-amine CAS No. 24715-90-0

4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No. B1302945
CAS RN: 24715-90-0
M. Wt: 142.24 g/mol
InChI Key: LSDYCEIPEBJKPT-UHFFFAOYSA-N
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Patent
US06878736B1

Procedure details

A solution of the product from step c (4.32 g, 15.9 mmol) and hydrazine hydrate (3.85 ml, 79.4 mmol) in ethanol (75 ml) was heated at reflux for 1.5 h. The resultant white suspension was diluted with further ethanol (50 ml) and the solid removed by filtration. The filtrate was evaporated at reduced pressure and the residue was suspended in chloroform (50 ml). The solid was removed by filtration and the filtrate evaporated at reduced pressure to afford the title compound (1.91 g, 85%). 1H NMR 2.74-2.69 (2H, m), 2.52-2.42 (6H, m), 1.83-1.75 (4H, m), 1.64-1.46 (6H, m).
Name
product
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
4.32 g
Type
reactant
Smiles
N1(CCCC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
3.85 mL
Type
reactant
Smiles
O.NN
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.